4,5-Dichloro-3-methylthiophene-2-carboxylic acid
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Overview
Description
“4,5-Dichloro-3-methylthiophene-2-carboxylic acid” is a chemical compound with the molecular formula C6H4Cl2O2S . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “4,5-Dichloro-3-methylthiophene-2-carboxylic acid” consists of a thiophene ring, which is a five-membered ring with one sulfur atom and four carbon atoms. The ring is substituted with two chlorine atoms, one methyl group, and a carboxylic acid group .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, under inert atmosphere, and at a temperature below -20°C . Its molecular weight is 211.07 .Scientific Research Applications
Corrosion Inhibition
A key application of 4,5-dichloro-3-methylthiophene-2-carboxylic acid derivatives is in corrosion inhibition. Studies have shown that derivatives like 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole are effective in preventing corrosion of mild steel in acidic media. These compounds demonstrate high inhibition efficiencies and adhere to Langmuir's adsorption isotherm, indicating their potential in industrial applications for protecting metal surfaces (Lagrenée et al., 2002).
Synthesis of Heterocyclic Compounds
Another significant application is in the synthesis of heterocyclic compounds. For instance, derivatives of 2-aminothiophene-3-carboxylic acid, which can be related to 4,5-dichloro-3-methylthiophene-2-carboxylic acid, have been synthesized using microwave irradiation. These compounds serve as precursors in the synthesis of complex molecules, showcasing the versatility of thiophene derivatives in organic synthesis (Hesse, Perspicace, & Kirsch, 2007).
Material Science and Engineering
In material science and engineering, derivatives of thiophene-2-carboxylic acid, which are structurally similar to 4,5-dichloro-3-methylthiophene-2-carboxylic acid, have been used. For example, the integration of batch and flow reactions on a single reactor platform utilized compounds like 5-methyl-4-propylthiophene-2-carboxylic acid. This approach showcases the potential of thiophene derivatives in advanced chemical synthesis and engineering (Fitzpatrick & Ley, 2016).
Biological Applications
In the field of biology, the carboxylic acid metabolites of certain compounds, which can be structurally related to 4,5-dichloro-3-methylthiophene-2-carboxylic acid, have been studied. For instance, the analysis of carboxylic acid metabolite of clopidogrel in human plasma highlights the importance of thiophene derivatives in medical research and pharmacokinetics (Lagorce et al., 1998).
Environmental Science
In environmental science, the degradation of chlorophenoxy herbicides, which may share structural features with 4,5-dichloro-3-methylthiophene-2-carboxylic acid, has been studied. This research is crucial for understanding the environmental impact and degradation pathways of synthetic organic compounds (Pignatello, 1992).
Mechanism of Action
Safety and Hazards
“4,5-Dichloro-3-methylthiophene-2-carboxylic acid” is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
properties
IUPAC Name |
4,5-dichloro-3-methylthiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2O2S/c1-2-3(7)5(8)11-4(2)6(9)10/h1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZOTWSGVXFPSJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1Cl)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dichloro-3-methylthiophene-2-carboxylic acid |
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